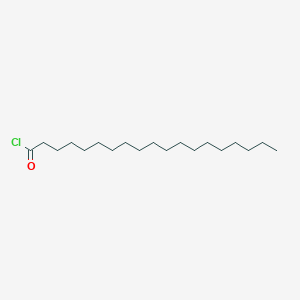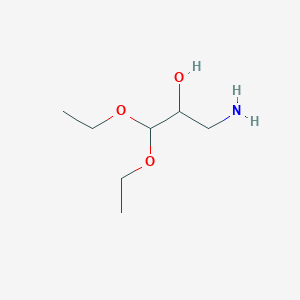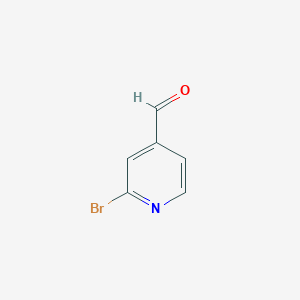
2-Bromopyridine-4-carboxaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to 2-Bromopyridine-4-carboxaldehyde can involve multiple steps and different methodologies. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency, showcasing the versatility of bromopyridine derivatives in synthesis (van der Heijden et al., 2016). Additionally, the dimer of 3-bromo-6-dimethylamino-1-azafulvene has been shown to function effectively as a formal equivalent of 4-lithio- or 4,5-dilithiopyrrole-2-carboxaldehyde, further demonstrating the synthetic utility of bromopyridine derivatives (Muchowski & Hess, 1988).
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry and Luminescent Complexes
- Field : Supramolecular Chemistry
- Application : 6-Bromopyridine-2-carbaldehyde (a similar compound) is used as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes .
Synthesis of Porphyrins
- Field : Organic Chemistry
- Application : The compound has also been used in the synthesis of porphyrins .
Theoretical Investigation of Pyridine Carboxaldehydes
- Field : Theoretical Chemistry
- Application : A theoretical investigation was conducted on the internal rotation of 2-, 3-, and 4-pyridine carboxaldehydes and their chalcogen analogues (S and Se) in the gas and solution phases .
- Method : The study involved the use of density functional theory method employing the B3LYP functional with the 6-311++G (d,p) basis set and second order Møller–Plesset Perturbation Theory (MP2) method with the cc-pVDZ basis set .
- Results : The results indicated that the anti conformer is preferred with a rotational barrier of at least 19 kJ·mol −1 .
Formation of C−N Bond
- Field : Organic Chemistry
- Application : The compound is used as a building block in the formation of C−N bond by various cross coupling reactions .
Negishi Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : The compound is used as a reactant in Negishi cross-coupling reaction with aryl halides catalyzed by palladium .
Synthesis of 2′-Pyridyldifluoroacetate
- Field : Organic Chemistry
- Application : The compound is used in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in presence of copper as a catalyst .
Structural, Energetic and Vibrational Properties Study
- Field : Theoretical Physics
- Application : The compound has been used in studies focusing on the structural, energetic and vibrational properties of monosubstituted pyridines .
- Method : The study involved recording the Fourier transform infrared, Fourier transform Raman and UV–visible spectra of the compound at various ranges . Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .
- Results : The study provided complete vibrational assignments for the molecules unambiguously, using PED and eigenvectors calculated in the process .
Cryogenic Matrix Photochemistry
- Field : Physical Chemistry
- Application : The compound has been used in studies of cryogenic matrix photochemistry .
- Method : The study involved investigating the structure and vibrational spectra of the compound in both the room temperature neat crystalline phase and for the compound isolated in cryogenic Ar, Kr and Xe matrices . The experimental studies were complemented by quantum chemical DFT (B3LYP)/6-311++G (d,p) calculations .
- Results : The study found that the intermolecular interactions in the crystal do not significantly perturb the intramolecular vibrational potential . The conformer of the compound present in the crystal was found to correspond to the most stable form of the isolated molecule .
Safety And Hazards
2-Bromopyridine-4-carboxaldehyde is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, eye protection, and face protection when handling this chemical .
Zukünftige Richtungen
2-Bromopyridine-4-carboxaldehyde is used both as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes . Its structure and vibrational spectra have been investigated, and it has potential applications in the development of new materials and chemical reactions .
Eigenschaften
IUPAC Name |
2-bromopyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-6-3-5(4-9)1-2-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWLIQFKXMWEJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376642 | |
| Record name | 2-Bromopyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopyridine-4-carboxaldehyde | |
CAS RN |
118289-17-1 | |
| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118289-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopyridine-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


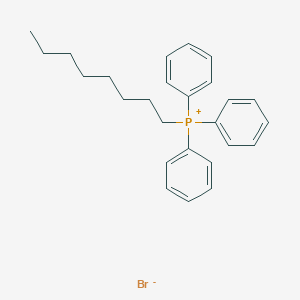
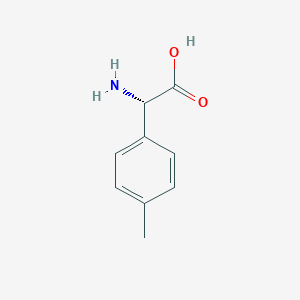
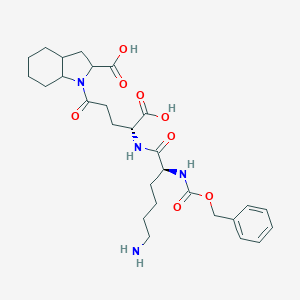

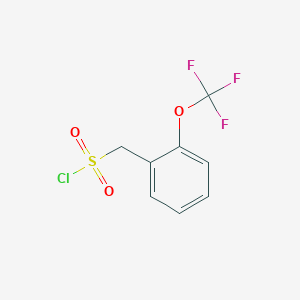
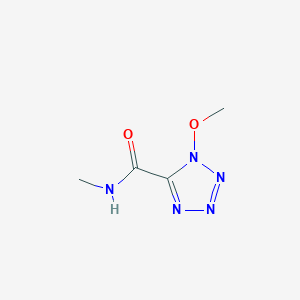
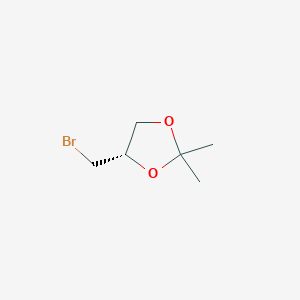
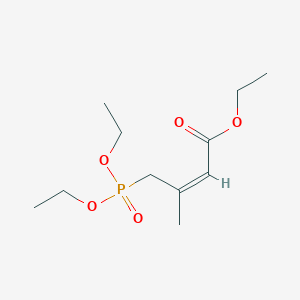
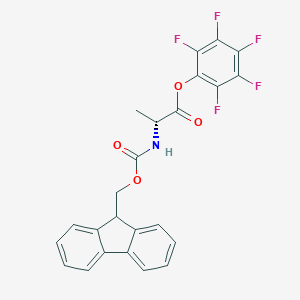
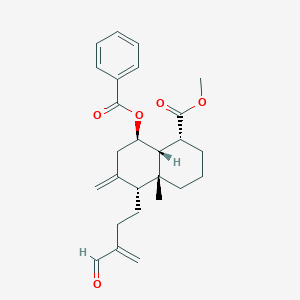
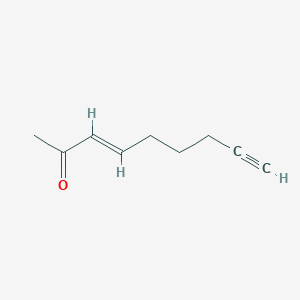
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
